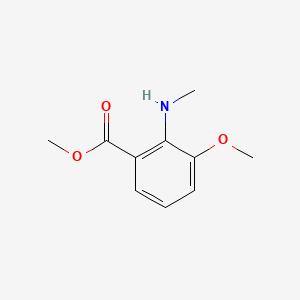
Damascenine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Damascenine has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkaloid synthesis and reactivity.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of infections and cancer.
Industry: this compound is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mécanisme D'action
Target of Action
Damascenine is an alkaloid found in the plant Nigella damascena The primary targets of this compound are not well-documented in the literature
Mode of Action
It’s known that the synthesis of this compound involves several steps in a degradation sequence . More research is required to fully understand how this compound interacts with its targets and the resulting changes.
Pharmacokinetics
Adme properties play a crucial role in drug discovery and chemical safety assessment
Result of Action
A study has shown that this compound induced hepatotoxicity and nephrotoxicity in mice . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
It’s known that the synthesis of this compound might be influenced by the time of feeding
Analyse Biochimique
Biochemical Properties
Damascenine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. These interactions often involve the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound has been shown to alter the expression of certain genes related to oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis rates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Damascenine can be synthesized through various chemical reactions involving the methylation of 3-methoxy-2-(methylamino)benzoic acid. The synthesis typically involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the seeds of Nigella damascena. The seeds are processed to isolate the alkaloid, which is then purified using techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Damascenine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Nigelline: Another alkaloid found in Nigella damascena with similar chemical structure and properties.
Nigellidine: An alkaloid with comparable biological activities but different structural features.
Thymoquinone: A compound found in Nigella sativa with distinct chemical properties but similar therapeutic potential
Uniqueness of Damascenine: this compound is unique due to its specific chemical structure, which includes a methoxy group and a methylamino group attached to a benzoate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
methyl 3-methoxy-2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2/h4-6,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWJIZYZTLTXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5296-80-0 (hydrochloride) | |
| Record name | Damascenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60197480 | |
| Record name | Damascenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-64-7 | |
| Record name | Damascenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Damascenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Damascenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DAMASCENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TU4DLG5R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is damascenine and where is it found?
A1: this compound is a naturally occurring alkaloid primarily found in the seeds of Nigella damascena L., commonly known as love-in-a-mist. [, ]
Q2: What is the chemical structure of this compound?
A2: this compound is a methyl ester of 3-methoxy-2-(methylamino)benzoic acid. []
Q3: Can you provide details about the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A3: While the provided abstracts do not delve into detailed spectroscopic data, they confirm that this compound possesses a pyridine ring. [] Further research beyond these abstracts is necessary to obtain comprehensive spectroscopic data.
Q4: Are there any known pharmacological effects of this compound?
A5: this compound and β-elemene, a major constituent of Nigella damascena essential oil, have demonstrated the ability to modulate the inflammatory response of human neutrophils ex vivo. [] Additionally, some studies have investigated the potential use of this compound and other plant products as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA). []
Q5: How does germination affect the this compound content in Nigella damascena seeds?
A7: Studies have shown that this compound appears to be metabolically inert during the germination of Nigella damascena. It doesn't disappear from the seed coat and isn't synthesized in the developing seedlings. []
Q6: What is the impact of fertilizer application on the yield and composition of this compound in Nigella damascena?
A8: Research has demonstrated that different fertilizer applications can significantly influence the yield and essential oil composition of Nigella damascena. Notably, the levels of this compound, along with β-elemene, were affected by the fertilizer treatments. []
Q7: Are there any studies on the toxicity of this compound?
A9: One study assessed the potential toxicity of this compound in mice after sub-chronic intraperitoneal administration and in vitro using human erythrocytes. The study found no significant toxic effects on biochemical parameters or organ histology in mice. Additionally, this compound did not induce hemolysis in human erythrocytes. []
Q8: What analytical methods are used to study this compound?
A11: Researchers have employed techniques like Gas Chromatography-Mass Spectrometry (GC/MS) to identify and quantify this compound in the essential oil of Nigella damascena seeds. [] Additionally, a sensitive fluorometric procedure was developed for the quantitative determination of this compound. []
Q9: Are there any known crystal structures for this compound or its derivatives?
A12: Yes, research has determined the unit cells and space groups of this compound acid, its trihydrate, and the likely dihydrate of tri-damascenine acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


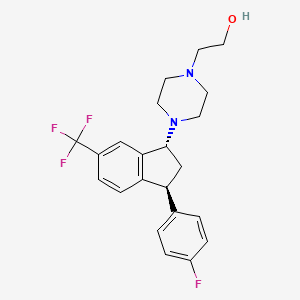
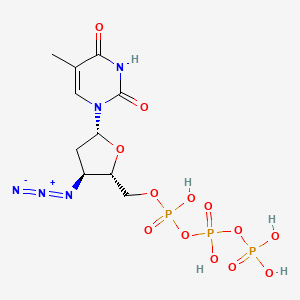
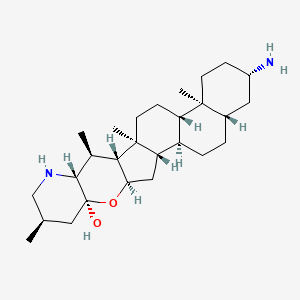

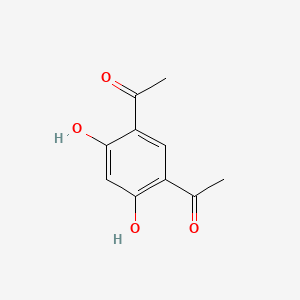

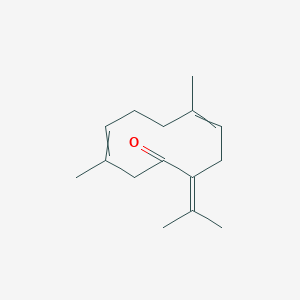
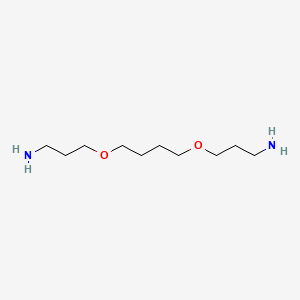
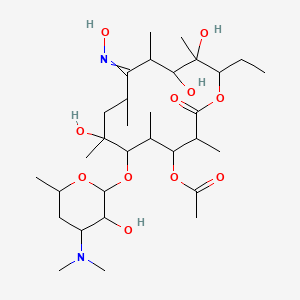
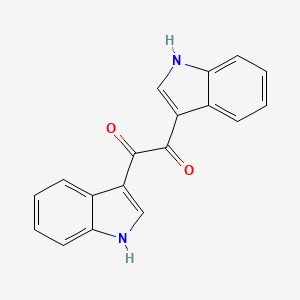
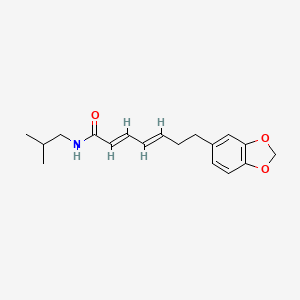
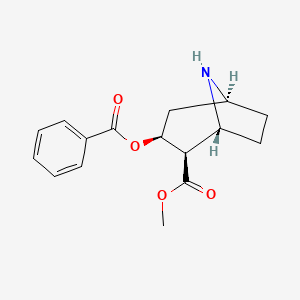
![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
